4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves multiple steps, starting from simpler organic molecules. The process typically includes the acetylation of hydroxyl groups and the formation of ester linkages. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE: Unique due to its specific functional groups and structure.
Other Acetylated Compounds: Similar in having acetyl groups but differ in their core structures and properties.
Chromen Derivatives: Share the chromen core but vary in their substituents and biological activities.
Uniqueness
The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H30O12 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30O12/c1-7-17-10-21(31)38-22-12(2)19(9-8-18(17)22)36-26-25(35-16(6)30)24(34-15(5)29)23(33-14(4)28)20(37-26)11-32-13(3)27/h8-10,20,23-26H,7,11H2,1-6H3/t20-,23-,24+,25-,26-/m1/s1 |
InChI Key |
DRTWYOMLVCKCMG-DDLBMNSQSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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